molecular formula C10H8N2O3S B1347277 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid CAS No. 4609-51-2

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid

Cat. No.: B1347277
CAS No.: 4609-51-2
M. Wt: 236.25 g/mol
InChI Key: JZISXVMNFQBQQJ-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid typically involves the reaction of phenoxymethyl derivatives with thiadiazole precursors. One common method includes the reaction of phenoxymethyl chloride with thiadiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenoxymethyl)thiadiazole-4-carboxylic acid is unique due to the presence of the phenoxymethyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-(phenoxymethyl)thiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-10(14)9-8(16-12-11-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZISXVMNFQBQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287053
Record name NSC48744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4609-51-2
Record name NSC48744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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